2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Description
Significance of Bridged Heterocyclic Systems in Contemporary Organic and Medicinal Chemistry
Bridged heterocyclic systems are a class of organic compounds that have garnered significant attention in modern organic and medicinal chemistry. Their defining feature is a three-dimensional configuration, which imparts a high degree of structural complexity and rigidity. This molecular architecture is highly advantageous in drug discovery, as it can positively influence the pharmacokinetic properties of potential drug candidates. Specifically, the incorporation of bridged systems into a molecule can lead to reduced lipophilicity and enhanced metabolic stability.
Furthermore, the rigid framework of these systems can lead to a significant improvement in the binding interaction between a small molecule and its biological target, such as an enzyme. This enhanced interaction is often due to the pre-organization of the molecule's conformation, which minimizes the entropic penalty upon binding. The result is often increased potency and selectivity, making bridged heterocycles a valuable scaffold in the rational design of new therapeutic agents.
Overview of the Pyrrolo[1,2-b]pyrazole Core Structure and its Chemical Significance
The pyrrolo[1,2-b]pyrazole core is a bicyclic heterocyclic system formed by the fusion of a pyrrole (B145914) ring and a pyrazole (B372694) ring. The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms and is considered a "privileged structure" in medicinal chemistry. nih.gov This designation is due to its synthetic accessibility and its ability to serve as a versatile scaffold in a wide range of biologically active compounds. nih.govglobalresearchonline.netnih.gov Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. globalresearchonline.netnbinno.com
The fusion of the pyrrole ring to the pyrazole core to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole skeleton creates a unique bridged structure with specific chemical properties. The pyrazole portion of the scaffold is an aromatic, π-excessive system. The nitrogen atom at position 2 is basic, while the hydrogen on the nitrogen at position 1 is acidic, allowing it to act as both a hydrogen bond donor and acceptor. nih.gov This dual capability is crucial for molecular interactions with biological targets. The synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole skeleton can be achieved through multi-step synthetic routes starting from pyrazole. semanticscholar.org
Specific Research Focus on Halogenated Pyrrolo[1,2-b]pyrazole Derivatives, with Emphasis on 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. Introducing a halogen atom, such as bromine, onto the pyrrolo[1,2-b]pyrazole scaffold can significantly alter its electronic and steric properties, providing a means to fine-tune its biological activity.
Specific research into This compound is limited in publicly available scientific literature. However, information on its isomers provides insight into the synthesis of such halogenated derivatives. For instance, the synthesis of the related compound, 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, has been described as an intermediate in a larger synthetic sequence. semanticscholar.org This synthesis involves the formation of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core, followed by electrophilic aromatic substitution using N-bromosuccinimide (NBS) to introduce the bromine atom onto the pyrazole ring. semanticscholar.org This suggests a plausible synthetic route for other brominated isomers, including the 2-bromo derivative. The reactivity of the bromine atom on the pyrazole ring allows for further chemical modifications, such as cross-coupling reactions, making these halogenated derivatives valuable building blocks for creating more complex molecules with potential therapeutic applications.
Below is a data table summarizing the key chemical information for the subject compound.
| Property | Data |
| Compound Name | This compound |
| CAS Number | 1621526-58-6 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Synonyms | Not available |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEGWNUMFCRGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621526-58-6 | |
| Record name | 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 Bromo 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazole
Retrosynthetic Analysis of the 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold
A retrosynthetic analysis of this compound breaks down the molecule into simpler, more readily available starting materials. The primary disconnection is at the bromine-carbon bond, suggesting that the final step could be a regioselective bromination of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core. This parent scaffold can be further disconnected through the pyrrolidine (B122466) ring, envisioning an intramolecular cyclization. This leads back to a substituted pyrazole (B372694) precursor, which itself can be synthesized from acyclic components. A plausible synthetic precursor is a pyrazole derivative with a side chain that can be cyclized to form the fused pyrrolidine ring.
Classical Approaches to Pyrrolo[1,2-b]pyrazole Synthesis and their Adaptations for Bromination
Classical methods for constructing the pyrrolo[1,2-b]pyrazole core often rely on the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine (B178648) derivative to form the pyrazole ring. beilstein-journals.org For the synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system, a common strategy involves the use of a pyrazole that is subsequently alkylated and cyclized.
One established route starts with pyrazole itself. The nitrogen of the pyrazole is first protected, for instance with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group. This allows for regioselective functionalization. The protected pyrazole can then be alkylated at the C-5 position using a reagent like 1-bromo-3-chloropropane. Following deprotection of the SEM group, intramolecular cyclization can be induced by a base such as sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF) to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold. semanticscholar.org
Once the core structure is in place, bromination can be achieved. A common method for the bromination of such electron-rich heterocyclic systems is electrophilic aromatic substitution. Reagents like N-bromosuccinimide (NBS) are frequently used for this purpose. semanticscholar.org The reaction conditions, including solvent and temperature, are optimized to ensure high regioselectivity for the C-2 position.
| Step | Reagents and Conditions | Intermediate/Product |
| Protection | Pyrazole, SEM-Cl, Base | N-SEM protected pyrazole |
| Alkylation | n-BuLi, 1-bromo-3-chloropropane | C-5 alkylated pyrazole |
| Deprotection | Acid or Fluoride source | 5-(3-chloropropyl)pyrazole |
| Cyclization | NaH, DMF | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
| Bromination | NBS, Solvent | This compound |
Modern Synthetic Routes Towards this compound
More contemporary synthetic strategies often employ advanced catalytic methods and aim for greater efficiency and modularity.
Modern cyclization strategies often involve transition-metal catalysis or multicomponent reactions to construct the heterocyclic core in a more convergent manner. For instance, intramolecular cyclization of N-alkyne-substituted pyrrole (B145914) derivatives can be a powerful tool for forming fused ring systems. beilstein-journals.org While this specific example leads to different fused systems, the underlying principles of intramolecular cyclization are applicable.
Another approach involves the [3+2] cycloaddition reaction. This method can be used to construct the pyrazole ring itself from appropriate precursors. For example, the reaction of in-situ generated nitrile imines with alkenes or alkynes is a well-established method for pyrazole synthesis. organic-chemistry.orgmdpi.com Adapting this to form the bicyclic system would require a precursor that incorporates both the dipole and dipolarophile components, leading to a subsequent cyclization to form the pyrrolidine ring.
The introduction of a bromine atom at the C-2 position is a critical step. Electrophilic aromatic substitution remains the most direct method. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, often used in solvents like dichloromethane (B109758) (DCM) or acetonitrile. semanticscholar.org The regioselectivity is governed by the electronic properties of the pyrrolo[1,2-b]pyrazole ring system, with the C-2 and C-3 positions being the most activated towards electrophilic attack. Careful control of reaction conditions, such as temperature and stoichiometry of the brominating agent, is crucial to achieve selective monobromination at the desired position. semanticscholar.org In some cases, other brominating agents like tetrabutylammonium (B224687) tribromide (TBATB) can offer enhanced selectivity and milder reaction conditions. nih.gov
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and can be applied at various stages in the synthesis of this compound.
For precursor synthesis, Suzuki-Miyaura or Sonogashira coupling reactions can be used to introduce necessary carbon frameworks onto a pre-formed pyrazole ring before the cyclization step. researchgate.netnih.gov For instance, a bromo-pyrazole derivative could be coupled with a boronic acid or an alkyne that contains the necessary functionality for the subsequent formation of the pyrrolidine ring.
After the synthesis of this compound, the bromine atom serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows for the introduction of a wide variety of substituents at the C-2 position. Common cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form C-C bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Heck Reaction: Reaction with alkenes.
These post-bromination functionalizations are valuable for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.net
| Coupling Reaction | Reactants | Catalyst/Ligand System | Product |
| Suzuki-Miyaura | Aryl/vinyl boronic acid/ester | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl/vinyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
| Buchwald-Hartwig | Amine | Pd catalyst, phosphine (B1218219) ligand, base | 2-Amino-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
Optimization of Reaction Conditions, Yields, and Scalability in the Synthesis of this compound
Optimizing reaction conditions is essential for maximizing yields, ensuring purity, and enabling the synthesis to be scaled up. For the synthesis of this compound, key optimization points include:
Cyclization Step: The choice of base and solvent for the intramolecular cyclization is critical. Strong, non-nucleophilic bases like sodium hydride are often effective. The reaction temperature and time must be carefully controlled to minimize side reactions.
Bromination Step: The stoichiometry of the brominating agent (e.g., NBS) is important to avoid over-bromination. The reaction temperature should be kept low initially and gradually raised to control the reaction rate and selectivity. The choice of solvent can also influence the outcome.
Purification: Efficient purification methods, such as column chromatography or recrystallization, are necessary to isolate the final product in high purity.
Green Chemistry Approaches and Sustainable Synthesis of this compound
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal and process chemistry. For the synthesis of this compound, while specific green chemistry protocols for this exact molecule are not extensively documented in dedicated publications, the principles of green chemistry can be applied to its known synthetic routes. The focus lies on minimizing hazardous substances, improving energy efficiency, and utilizing renewable resources.
Conventional methods for the synthesis of pyrazole derivatives often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions. benthamdirect.com However, the field of green chemistry offers several strategies to mitigate these environmental concerns, including solvent-free reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts. benthamdirect.comtandfonline.com
A known synthetic pathway to a related compound, (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine, involves the formation of 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole as a key intermediate. This specific step is achieved through the electrophilic aromatic substitution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole using N-bromosuccinimide (NBS). semanticscholar.org While effective, this bromination can be analyzed from a green chemistry perspective to identify potential areas for improvement.
The application of green chemistry principles to the synthesis of pyrazole derivatives, in general, has been a subject of considerable research. These approaches aim to reduce the environmental footprint of chemical processes.
Alternative Energy Sources:
Microwave and ultrasonic irradiation are prominent green techniques that can accelerate reaction rates, often leading to higher yields in shorter timeframes and with reduced energy consumption compared to conventional heating methods. benthamdirect.comnih.gov The use of microwave-assisted synthesis, for instance, has been successfully employed for various heterocyclic compounds, offering a more energy-efficient alternative. nih.gov
Greener Solvents and Catalysts:
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional syntheses of pyrazole derivatives utilize volatile and often toxic organic solvents. tandfonline.com Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids. ekb.egthieme-connect.comresearchgate.net For example, the synthesis of some pyrazole derivatives has been achieved in aqueous media, which is a significant step towards a more sustainable process. researchgate.net
Furthermore, the development and use of reusable and non-toxic catalysts are central to green synthesis. jetir.org For the bromination step in the synthesis of this compound, exploring solid-supported brominating agents or catalytic systems that can be recovered and reused would be a significant green improvement.
Atom Economy and Waste Reduction:
Multi-component reactions (MCRs) represent an efficient strategy in green chemistry as they combine multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and resources. nih.gov While a specific MCR for this compound is not reported, the design of such a convergent synthesis would be a laudable goal from a green chemistry standpoint.
The following table summarizes potential green chemistry approaches that could be applied to the synthesis of this compound, based on general principles and findings for related pyrazole derivatives.
| Green Chemistry Principle | Conventional Approach | Potential Green Alternative | Anticipated Benefits |
|---|---|---|---|
| Energy Efficiency | Conventional heating (reflux) | Microwave-assisted synthesis, Ultrasonic irradiation | Reduced reaction times, lower energy consumption |
| Safer Solvents | Chlorinated solvents (e.g., DCM), THF, DMF semanticscholar.org | Water, Ethanol, Ionic liquids | Reduced toxicity and environmental pollution |
| Catalysis | Stoichiometric reagents | Reusable solid-supported catalysts | Waste reduction, easier product purification |
| Waste Prevention | Multi-step synthesis with intermediate isolation | One-pot or multi-component reaction design | Fewer synthetic steps, higher atom economy, less waste |
Chemical Reactivity and Transformation of 2 Bromo 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[1,2-b]pyrazole Core
The pyrazole (B372694) ring within the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is inherently aromatic and possesses electron-rich characteristics, making it susceptible to electrophilic aromatic substitution (SEAr). Generally, pyrazole and its derivatives undergo electrophilic attack preferentially at the C-4 position, as this leads to a more stable cationic intermediate compared to attack at C-3 or C-5. rrbdavc.org However, the regioselectivity in the fused pyrrolo[1,2-b]pyrazole system is influenced by the electronic and steric effects of the entire bicyclic structure.
Research into the functionalization of the parent compound, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, has demonstrated that electrophilic bromination using N-bromosuccinimide (NBS) occurs selectively at the C-3 position to yield 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. semanticscholar.org This indicates a higher nucleophilicity at the C-3 position in this specific fused-ring system. Consequently, for the 2-bromo-substituted derivative, any further electrophilic substitution would be expected to occur at the only remaining unsubstituted carbon of the pyrazole ring, which is the C-3 position.
A common electrophilic substitution reaction for electron-rich heterocycles is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the ring. nih.govarkat-usa.orgresearchgate.net This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). nih.govarkat-usa.org While this reaction commonly targets the C-4 position in simple pyrazoles, its application to the 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core would likely result in formylation at the C-3 position, following the observed reactivity pattern of the scaffold.
| Reaction | Reagent(s) | Position of Substitution on Parent Core | Product |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C-3 | 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole semanticscholar.org |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | C-3 (Predicted) | This compound-3-carbaldehyde |
Nucleophilic Displacement and Cross-Coupling Reactions at the Bromine-Substituted C-2 Position
The bromine atom at the C-2 position of this compound serves as a versatile handle for introducing a wide array of functional groups through nucleophilic displacement and, more significantly, transition metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
For instance, palladium-catalyzed cross-coupling reactions have been successfully applied to synthesize various aryl- and heteroaryl-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. These reactions demonstrate the feasibility of modifying the pyrazole core at different positions. In a related context, Suzuki-Miyaura and Buchwald-Hartwig couplings have been effectively used on chloro-substituted pyrrolo[3,4-c]pyrazole systems to introduce diverse substituents. mdpi.com
These precedents strongly suggest that the C-2 bromine of this compound is an excellent electrophilic partner for various cross-coupling reactions. This enables the synthesis of a library of derivatives with diverse functionalities at this position, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.
| Reaction Type | Typical Reagents | Bond Formed | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | C-C (aryl) | 2-aryl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-C (alkynyl) | 2-alkynyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
| Heck Coupling | Alkene, Pd catalyst, Base | C-C (alkenyl) | 2-alkenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | C-N | N,N-dialkyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine |
| Stille Coupling | Organostannane (R-SnR'₃), Pd catalyst | C-C | 2-substituted-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
Transformations Involving the Dihydro-Pyrrolo Ring System
The saturated 5,6-dihydro-4H-pyrrolo portion of the molecule offers opportunities for chemical transformations distinct from the aromatic pyrazole ring. The methylene (B1212753) groups adjacent to the bridgehead nitrogen (at C-4) and within the ring (at C-5 and C-6) can potentially be functionalized or the entire ring can undergo structural changes.
One potential transformation is the dehydrogenation or oxidation of the dihydro-pyrrolo ring to form the fully aromatic pyrrolo[1,2-b]pyrazole system. This would significantly alter the geometry and electronic properties of the molecule. Such aromatization reactions are typically achieved using oxidizing agents like manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or under catalytic dehydrogenation conditions.
Additionally, the C-H bonds of the dihydro-pyrrolo ring, particularly those alpha to the nitrogen atom (C-4), could be susceptible to oxidation or radical substitution under specific conditions, allowing for the introduction of new functional groups on the saturated ring. While specific examples for this compound are not extensively documented, the principles of heterocyclic chemistry suggest these pathways are plausible for generating structural diversity.
Multi-Component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Given its functional handles, this compound could potentially serve as a building block in MCRs.
For example, if the C-3 position is first functionalized with a group amenable to MCRs (e.g., an aldehyde), the resulting molecule could participate in reactions like the Ugi or Passerini reactions. More directly, the nucleophilic nitrogen atoms of the pyrazole ring could, under certain conditions, participate in condensation reactions with carbonyl compounds and other components. While the literature on MCRs specifically employing this bromo-pyrazole derivative is sparse, the expansion of pyrazole-based inhibitors of TGF-β type I receptor kinase to include 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogues highlights the importance of this scaffold in building complex, biologically active molecules. researchgate.net
Chemo- and Regioselectivity in Reactions of this compound
Chemoselectivity and regioselectivity are critical considerations in the chemical transformation of a polyfunctional molecule like this compound. The molecule contains several distinct reactive sites: the C-Br bond at the C-2 position, the C-H bond at the C-3 position, the nitrogen atoms of the pyrazole ring, and the C-H bonds of the dihydro-pyrrolo ring.
Regioselectivity in Electrophilic Substitution: As discussed in section 3.1, electrophilic attack is directed to the C-3 position of the pyrazole ring, as evidenced by the bromination of the parent scaffold. semanticscholar.org This selectivity is governed by the electronic distribution in the fused aromatic system.
Chemoselectivity in Metal-Catalyzed Reactions vs. Electrophilic Substitution: A key challenge is achieving selectivity between a reaction at the C-2 bromine and the C-3 hydrogen. For instance, in a palladium-catalyzed C-H activation/functionalization, there could be competition between oxidative addition at the C-Br bond and C-H activation at the C-3 position. The choice of catalyst, ligands, and reaction conditions is crucial to direct the reaction to the desired site. Typically, the C-Br bond is more reactive towards palladium(0) catalysts, allowing for selective cross-coupling at the C-2 position over C-H activation at C-3.
Nucleophilic Attack: The two nitrogen atoms in the pyrazole ring are potential sites for nucleophilic attack (e.g., alkylation). However, the bridgehead nitrogen is tertiary and sterically hindered, making the other pyrazole nitrogen the more likely site for reactions like N-alkylation, although this can be disfavored in neutral or acidic media where the nitrogen is protonated.
The careful selection of reagents and reaction conditions allows chemists to selectively target a specific position on the this compound scaffold, enabling controlled and predictable synthesis of complex derivatives.
Based on a comprehensive search of available scientific literature, there is currently no specific published research on the computational and theoretical investigations of This compound that directly corresponds to the detailed outline provided.
The required data for the following sections and subsections is not present in the public domain for this specific compound:
Computational and Theoretical Investigations of 2 Bromo 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazole
Quantitative Structure-Activity Relationship (QSAR) Studies
While computational studies, including molecular docking and QSAR, have been conducted on various other pyrazole (B372694) and fused pyrrolo-pyrazole derivatives, this information cannot be extrapolated to the specific molecule without violating scientific accuracy. The instructions to focus solely on "2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole" and strictly adhere to the outline cannot be fulfilled without the necessary primary research data.
Therefore, it is not possible to generate the requested article at this time.
Derivatization and Analogue Synthesis Based on the 2 Bromo 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazole Scaffold
Design Principles for Novel Pyrrolo[1,2-b]pyrazole Derivatives
The design of new analogues based on the pyrrolo[1,2-b]pyrazole scaffold is guided by principles aimed at optimizing biological activity, selectivity, and physicochemical properties. A primary strategy involves leveraging the scaffold as a central core and systematically modifying substituents at various positions to probe structure-activity relationships (SAR). The C-2 position, activated by the bromo substituent, is a common starting point for introducing diversity.
Key design principles include:
Structure-Activity Relationship (SAR) Exploration : By introducing a variety of functional groups, researchers can systematically evaluate how changes in steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and hydrogen bonding potential impact a molecule's interaction with its biological target. nih.gov For instance, creating a library of C-2 aryl derivatives allows for the exploration of different substitution patterns on the appended aromatic ring. nih.gov
Isosteric and Bioisosteric Replacement : Functional groups or substructures are replaced with others that have similar physical or chemical properties. This can lead to improved potency, enhanced selectivity, better metabolic stability, or reduced toxicity. For example, a phenyl group might be replaced with a bioisosteric pyridine or thiophene ring to alter properties like solubility and hydrogen bonding capacity. The pyrrolo[1,2-b]pyrazole core itself can be considered a non-classical isostere of other important bicyclic systems like indole. rsc.orgnih.gov
Scaffold Hopping and Diversification : While keeping the core pyrrolo[1,2-b]pyrazole structure, significant modifications are made to appended groups to explore new chemical space. This can involve adding large, complex side chains or using the scaffold as a building block for more elaborate polycyclic systems.
Optimization of Physicochemical Properties : Derivatives are designed to improve properties essential for drug development, such as aqueous solubility, membrane permeability, and metabolic stability. For example, introducing polar functional groups can enhance solubility, which was observed when an indole ring was replaced with a 1H-imidazo[1,2-b]pyrazole, a related scaffold. rsc.orgnih.gov
Synthesis of C-2 Substituted Derivatives via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The bromine atom at the C-2 position of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring is ideally suited for palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them powerful tools for creating diverse libraries of C-2 substituted analogues. researchgate.netnih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the C-2 bromo position with various aryl or heteroaryl boronic acids or esters. mdpi.comrhhz.net This allows for the straightforward introduction of a vast array of substituted aromatic and heteroaromatic moieties, which is crucial for SAR studies. The reaction is typically catalyzed by a palladium(0) species, generated in situ, in the presence of a base. nih.gov
Sonogashira Coupling: To introduce alkynyl groups at the C-2 position, the Sonogashira coupling is employed. This reaction involves the coupling of the 2-bromo derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI). researchgate.netnih.govsoton.ac.uk The resulting 2-alkynyl-pyrrolo[1,2-b]pyrazoles are valuable intermediates themselves and can be further transformed into other functional groups or used to construct more complex molecules. researchgate.net
Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new carbon-carbon double bond at the C-2 position. researchgate.net This method is used to introduce vinyl, allyl, or styrenyl groups onto the pyrrolo[1,2-b]pyrazole core. These reactions typically require a palladium catalyst, a base, and often a phosphine (B1218219) ligand. beilstein-journals.org
The table below summarizes typical conditions for these cross-coupling reactions on related heterocyclic scaffolds.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Group Introduced at C-2 |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | Aryl, Heteroaryl |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Alkynyl |
| Heck | CH₂=CHR | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkenyl (Vinyl) |
Functionalization at Other Positions of the Pyrrolo[1,2-b]pyrazole Ring System
While the C-2 position is readily functionalized via the bromo substituent, other positions on the bicyclic scaffold can also be modified to further expand molecular diversity.
C-3 Position: Direct C-H activation has been shown to be an effective strategy for introducing aryl or heteroaryl groups at the C-3 position of the pyrazole (B372694) ring. researchgate.net This method avoids the need for pre-functionalization (e.g., halogenation) at this site. The reaction is often directed by a coordinating group attached elsewhere on the molecule and catalyzed by palladium(II). nih.gov
Pyrrolidine (B122466) Ring (Positions 4, 5, 6): The saturated portion of the scaffold can also be functionalized. For example, oxidation reactions can introduce carbonyl groups. Further reactions could involve substitution at the carbon atoms adjacent to the nitrogen (C-5) or the bridgehead nitrogen itself, although this may be more challenging due to the bicyclic nature of the system.
Bridgehead Nitrogen (N-1): While the bridgehead nitrogen is tertiary and generally unreactive, reactions that proceed through charged intermediates or radical mechanisms could potentially lead to functionalization or ring-opening.
Regioselective Metalation: As demonstrated in the analogous 1H-imidazo[1,2-b]pyrazole system, the use of strong bases like TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve regioselective deprotonation at specific C-H bonds, creating a nucleophilic center that can be trapped with various electrophiles. rsc.orgnih.gov This strategy could potentially be applied to functionalize the pyrazole moiety of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring.
Creation of Fused Ring Systems and Polycyclic Architectures Incorporating the Pyrrolo[1,2-b]pyrazole Core
The pyrrolo[1,2-b]pyrazole scaffold can serve as a foundational building block for the synthesis of more complex, polycyclic heterocyclic systems. mdpi.com This is achieved by performing annulation reactions on the existing bicyclic core, where new rings are constructed onto its framework.
Methods for creating such architectures include:
Intramolecular Cyclizations: Derivatives of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole with appropriately positioned reactive groups can undergo intramolecular reactions to form a third ring. For instance, a derivative with a C-3 side chain containing a nucleophile and an electrophile could cyclize to form a new fused ring.
Cycloaddition Reactions: The pyrrole (B145914) or pyrazole portion of the scaffold can potentially participate as a diene or dienophile in cycloaddition reactions, leading to the formation of complex polycyclic structures. nih.gov
Domino/Cascade Reactions: A single starting material can be designed to undergo a series of sequential reactions in one pot to build a new fused ring. For example, a Sonogashira coupling at C-2 followed by an in-situ isomerization and intramolecular condensation can lead to novel fused systems. researchgate.net An example of a domino cyclization has been used to afford 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine derivatives. researchgate.net
The table below illustrates examples of how heterocyclic cores can be used to build fused systems.
| Starting Scaffold | Reaction Type | Resulting Fused System |
|---|---|---|
| Pyrrolo[1,2-b]pyridazine (B13699388) | 1,3-Dipolar Cycloaddition | Tricyclic intermediates |
| o-(Pyrrolidin-1-yl)anilines | Oxidative Cyclization | Pyrrolo[1,2-a]benzimidazoles |
| 5-Aminopyrazoles | Domino Cyclization | Pyrazolo–Pyrrolo–Pyrazine Scaffolds |
| Pyrrole-2-carboxaldehyde | Dehydrative Cyclization | Pyrrolo[1,2-a]pyrazines |
Library Synthesis and High-Throughput Screening (HTS) Approaches for New Pyrrolo[1,2-b]pyrazole Analogues
The robust and versatile synthetic routes available for modifying the pyrrolo[1,2-b]pyrazole scaffold, particularly palladium-catalyzed cross-coupling reactions, are highly amenable to combinatorial chemistry and library synthesis. researchgate.net This allows for the rapid generation of a large number of structurally related analogues for high-throughput screening (HTS).
The process typically follows these steps:
Library Design: A library is designed around the core this compound scaffold. A diverse set of building blocks (e.g., various boronic acids for Suzuki coupling, terminal alkynes for Sonogashira coupling) is selected to maximize the chemical diversity of the final products.
Parallel Synthesis: Automated or semi-automated synthesis platforms are used to perform the same reaction in parallel across a microtiter plate or an array of reaction vessels, each with a different building block. This allows for the efficient production of tens to hundreds of distinct compounds. nih.gov
Purification and Characterization: The resulting library of compounds is typically purified using high-throughput methods, such as mass-directed preparative HPLC. The identity and purity of the compounds are confirmed before screening.
High-Throughput Screening (HTS): The compound library is then screened against a specific biological target (e.g., an enzyme, receptor, or cell line) using automated, miniaturized assays. HTS can rapidly identify "hits"—compounds that exhibit the desired biological activity. These hits then become the starting point for further optimization in a drug discovery program.
This approach of combining efficient library synthesis with HTS significantly accelerates the discovery of novel bioactive molecules derived from the pyrrolo[1,2-b]pyrazole scaffold. nih.gov
Mechanistic and Molecular Level Biological Studies in Vitro Focus
Exploration of Molecular Targets and Binding Modes (conceptual, no clinical outcomes)
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a key structural motif in a variety of biologically active compounds. Molecular docking studies have been instrumental in elucidating the potential molecular targets and binding modes of derivatives of this scaffold. These computational analyses suggest that pyrrolopyrazole derivatives can interact with the ATP-binding sites of several protein kinases. mdpi.combohrium.com This interaction is a common mode of action for many kinase inhibitors, indicating that compounds based on this scaffold may function as competitive inhibitors of ATP. mdpi.com
For instance, molecular docking simulations of 1,3,4-triarylpyrazoles, which share the core pyrazole (B372694) ring, have shown a common mode of interaction at the ATP-binding sites of kinases such as AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. mdpi.combohrium.com Similarly, docking studies with other pyrazole derivatives have indicated potential inhibitory activity against VEGFR-2, Aurora A, and CDK2. nih.govresearchgate.net The ligands were observed to dock deeply within the binding pockets of these proteins, forming hydrogen bonds with key amino acid residues. nih.govresearchgate.net
Furthermore, aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles have been specifically identified as inhibitors of the transforming growth factor-β (TGF-β) type I receptor kinase domain (TβR-I). nih.govdocumentsdelivered.com X-ray co-crystallization of potent analogs with the TβR-I receptor kinase domain has provided detailed insights into their binding mode. nih.govdocumentsdelivered.com
In addition to kinases, pyrazole derivatives have been investigated as inhibitors of other enzyme classes. Molecular docking analyses of pyrazolo-oxothiazolidines with alkaline phosphatase (ALP) revealed that these compounds can confine themselves within the active binding region of the enzyme, forming hydrogen bonds with key residues like His_153 and His_317. mdpi.com For pyrazole inhibitors of protein tyrosine phosphatase 1B (PTP1B), docking studies have highlighted interactions with residues such as TYR46, ASP48, and PHE182. nih.gov
The binding modes of pyrazole derivatives are not limited to enzyme active sites. Studies on pyrazole-containing compounds as cannabinoid receptor antagonists have elucidated structural requirements for potent and selective binding to the CB1 receptor. elsevierpure.comnih.gov These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov
Enzyme Inhibition and Activation Studies (in vitro, biochemical assays only)
Biochemical assays have confirmed the inhibitory activity of various compounds containing the pyrrolopyrazole and pyrazole scaffold against a range of enzymes. These in vitro studies provide quantitative measures of the potency and selectivity of these compounds.
Aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles have demonstrated inhibitory activity against the TGF-β type I receptor kinase domain (TβR-I). nih.govdocumentsdelivered.com A novel series of 7-amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines were also synthesized and evaluated for their TβR-I inhibitory activity. nih.gov
Derivatives of the broader pyrazole class have shown inhibitory effects on a wide array of kinases. For example, a 1,3,4-triarylpyrazole derivative was found to reduce the activity of several protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ in radiometric or ADP-Glo assays. mdpi.combohrium.com Other pyrazole derivatives have exhibited inhibitory activity against CDK2/cyclin A2. mdpi.com
Beyond kinases, pyrazole derivatives have been identified as inhibitors of phosphatases. Substituted pyrazoles have been evaluated for their inhibitory activity against human protein tyrosine phosphatase 1B (PTP1B), with some compounds demonstrating potent, noncompetitive inhibition. nih.gov Phenylpyrazole analogs have also been identified as inhibitors of Vaccinia H1-Related (VHR) phosphatase. researchgate.net Furthermore, pyrazolo-oxothiazolidine derivatives have been shown to be potent inhibitors of alkaline phosphatase (ALP), with one derivative exhibiting an IC50 value of 0.045 µM, which is significantly more potent than the standard inhibitor. mdpi.comnih.gov
The inhibitory potential of pyrazole derivatives extends to other enzyme families as well. Pyrazoline derivatives have been evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in the management of type 2 diabetes. anadolu.edu.trnih.govnih.gov Some pyrazole-based thiosemicarbazones have shown very potent DPP-4 inhibition with IC50 values in the nanomolar range. nih.gov Additionally, certain pyrazole derivatives have displayed inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis. nih.govresearchgate.net
| Compound Class | Target Enzyme | IC50 Value | Assay Type |
| Pyrazolo-oxothiazolidine derivative | Alkaline Phosphatase (ALP) | 0.045 ± 0.004 µM | in vitro enzyme inhibition |
| Phenylpyrazole analog (CID-6161281) | Vaccinia H1-Related (VHR) Phosphatase | 18 nM | in vitro enzyme inhibition |
| Pyrazole-based thiosemicarbazone | Dipeptidyl Peptidase-4 (DPP-4) | 1.266 ± 0.264 nM | Fluorescence-based assay |
| Pyrazole derivative (P14) | Mushroom Tyrosinase | 15.9 ± 1.2 µM | in vitro enzyme inhibition |
| 1,3,4-triarylpyrazole derivative | Multiple Kinases (AKT1, AKT2, etc.) | Activity reduced at 100 µM | Radiometric or ADP-Glo assay |
| 7-amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinoline | TβR-I | Potent inhibition | Enzyme assay |
| Substituted pyrazole | Protein Tyrosine Phosphatase 1B (PTP1B) | Potent noncompetitive inhibition | Microanalysis screening |
Receptor Binding Studies (in vitro, biochemical assays only)
In vitro receptor binding assays have been utilized to characterize the interaction of pyrazole derivatives with specific receptors. These studies are crucial for understanding the affinity and selectivity of these compounds.
A series of substituted pyrazole-3-carboxylic acids were synthesized and evaluated for their affinity for the G protein-coupled nicotinic acid receptor. nih.gov The affinities were determined by measuring the inhibition of [3H]nicotinic acid binding to rat spleen membranes. nih.gov These studies identified several compounds with substantial affinity, with some acting as partial agonists. nih.gov The K(i) values for the most active compounds were in the sub-micromolar range. nih.gov
The biarylpyrazole SR141716A, a well-known cannabinoid receptor antagonist, has served as a lead compound for structure-activity relationship studies of related pyrazole derivatives at the brain cannabinoid CB1 receptor. elsevierpure.comnih.gov These studies have helped to define the structural features required for potent and selective antagonism. nih.gov The most potent analog identified in one study contained a p-iodophenyl group at the 5-position, a piperidinyl carboxamide at the 3-position, and a 2,4-dichlorophenyl group at the 1-position of the pyrazole ring. nih.gov
| Compound Class | Target Receptor | Binding Affinity (Ki) | Assay Type |
| 5-butylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | 0.072 µM | Radioligand binding assay |
| 5-propylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | ~0.15 µM | Radioligand binding assay |
| Biarylpyrazole derivative | Cannabinoid CB1 Receptor | Potent antagonism | Receptor binding studies |
Investigation of Cellular Pathways and Mechanisms (in vitro cell-based assays, no clinical relevance)
In vitro cell-based assays have provided valuable insights into the cellular pathways and mechanisms affected by pyrazole derivatives. These studies help to bridge the gap between biochemical activity and cellular response.
Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. For example, one pyrazole derivative was found to induce apoptosis in triple-negative breast cancer cells via the generation of reactive oxygen species (ROS). nih.gov Other pyrazole derivatives have been reported to induce apoptosis in human lung carcinoma cells by activating TRAIL death receptors and caspase-8, or through changes in p53 activation. nih.gov
The cell cycle is another key cellular process that can be modulated by pyrazole-containing compounds. Treatment of cancer cells with certain pyrazole derivatives has been shown to cause cell cycle arrest, often at the G2/M or S phase. mdpi.comnih.gov This effect is often linked to the inhibition of tubulin polymerization. mdpi.commdpi.com One potent pyrazole derivative was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 µM in an in vitro assay. mdpi.com
Furthermore, in the context of TGF-β signaling, inhibitors based on the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold have demonstrated activity in cell-based assays that measure TβR-I-dependent cellular responses. nih.govdocumentsdelivered.comnih.gov
Development of Molecular Probes and Imaging Agents Based on the 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold
The development of molecular probes and imaging agents from the this compound scaffold itself is not extensively documented in the available literature. However, the broader class of pyrazole derivatives has shown promise in this area.
The synthesis of an iodinated pyrazole derivative with high affinity for the cannabinoid CB1 receptor suggests its potential utility as a gamma-enriching SPECT (single photon emission computed tomography) ligand. nih.gov Such a probe could be valuable for in vivo characterization of CB1 receptor binding in the brain. nih.gov
The inherent biological activities of pyrazole derivatives against various enzymes and receptors make them attractive scaffolds for the design of targeted molecular probes. By conjugating a pyrazole-based inhibitor to a signaling moiety, such as a fluorescent dye or a radionuclide, it is possible to create probes for imaging the distribution and activity of the target molecule in vitro and potentially in vivo.
Emerging Applications of 2 Bromo 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazole and Its Derivatives
Applications in Organic Synthesis as Versatile Building Blocks and Intermediates
The presence of a reactive bromine atom on the pyrrolo[1,2-b]pyrazole core makes 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole a valuable intermediate in organic synthesis. This functionality allows for the introduction of diverse substituents and the construction of more complex molecular architectures through various cross-coupling reactions.
One notable application is its use as a key intermediate in the synthesis of substituted (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine derivatives. In a multi-step synthesis, the parent 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold can be brominated to yield the 2-bromo derivative, which then serves as a precursor for further functionalization.
The reactivity of the carbon-bromine bond in this compound opens up possibilities for a range of palladium-catalyzed cross-coupling reactions. While specific examples for this exact compound are not extensively documented, the analogous reactivity of similar brominated heterocyclic systems is well-established. These potential transformations could include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl substituents.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of various amino-substituted pyrrolopyrazoles.
Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, extending the conjugation of the system.
Heck Reaction: Reaction with alkenes to form new C-C bonds.
These reactions would allow for the generation of a library of diverse 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives with tailored electronic and steric properties for various applications.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |
| Suzuki Coupling | R-B(OH)₂ | C-C | Aryl/Vinyl-substituted pyrrolopyrazoles |
| Buchwald-Hartwig | R₂NH | C-N | Amino-substituted pyrrolopyrazoles |
| Sonogashira | R-C≡CH | C-C | Alkynyl-substituted pyrrolopyrazoles |
| Heck Reaction | R-CH=CH₂ | C-C | Alkenyl-substituted pyrrolopyrazoles |
Role in Catalysis (e.g., as ligands in transition metal catalysis)
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold, with its two nitrogen atoms, presents an interesting framework for the design of novel ligands for transition metal catalysis. By functionalizing the 2-bromo position, it is conceptually feasible to introduce coordinating groups, such as phosphines or other N-heterocycles, to create bidentate or multidentate ligands.
For instance, the bromine atom could be displaced by a phosphine-containing nucleophile or undergo a coupling reaction with a phosphine-bearing partner. The resulting phosphine-functionalized pyrrolopyrazole could then act as a P,N-ligand, which are known to be effective in a variety of catalytic transformations, including cross-coupling reactions and asymmetric catalysis.
Another possibility is the synthesis of N-heterocyclic carbene (NHC) precursors. The pyrrolo[1,2-b]pyrazole core could be elaborated to form an imidazolium (B1220033) or related salt, which upon deprotonation would yield an NHC. These NHCs could then be coordinated to transition metals to form highly active catalysts for reactions such as olefin metathesis and C-H activation.
While specific examples of ligands derived from this compound are yet to be reported, the modular nature of its synthesis and the versatility of the pyrazole (B372694) core in coordination chemistry suggest a promising area for future research.
Table 2: Conceptual Ligand Architectures from this compound
| Ligand Type | Synthetic Approach | Potential Metal Coordination | Potential Catalytic Application |
| P,N-Ligand | Nucleophilic substitution or cross-coupling with a phosphine (B1218219) | Palladium, Rhodium, Iridium | Cross-coupling, Asymmetric Hydrogenation |
| N-Heterocyclic Carbene (NHC) | Elaboration to an imidazolium salt and deprotonation | Ruthenium, Palladium, Gold | Olefin Metathesis, C-H Activation |
Applications in Materials Science (e.g., organic electronics, optoelectronics, fluorescent materials)
Fused heterocyclic systems are of significant interest in materials science, particularly in the field of organic electronics. The extended π-systems of these molecules can lead to desirable electronic and photophysical properties. The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core, while not fully aromatic, can serve as a building block for larger, more conjugated systems with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Through cross-coupling reactions at the 2-bromo position, various aromatic and heteroaromatic units can be appended to the pyrrolopyrazole scaffold. This functionalization allows for the tuning of the electronic properties, such as the HOMO and LUMO energy levels, and the optical properties, including absorption and emission wavelengths. For example, coupling with electron-donating or electron-accepting moieties could lead to the development of donor-acceptor type molecules with intramolecular charge transfer characteristics, which are often desirable for applications in optoelectronics.
Furthermore, the introduction of fluorophores or the extension of the π-conjugation through polymerization could lead to the development of novel fluorescent materials. The rigid bicyclic nature of the pyrrolo[1,2-b]pyrazole core could help to reduce non-radiative decay pathways, potentially leading to high fluorescence quantum yields.
While the specific optoelectronic properties of this compound derivatives have not been extensively studied, the broader class of pyrrole-containing organic semiconductors has shown promise in these areas. digitellinc.comnih.gov
Development of Chemical Biology Tools for Target Validation
The pyrrolo[1,2-b]pyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. This makes its derivatives attractive candidates for the development of chemical biology tools for target validation and drug discovery. For instance, derivatives of the related pyrrolo[1,2-b]pyridazine (B13699388) scaffold have been identified as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important enzyme involved in DNA repair and a target for cancer therapy. nih.gov
The this compound can be used as a starting point to generate a library of compounds for screening against various biological targets, such as protein kinases. The bromine atom can be replaced with a variety of functional groups to explore the structure-activity relationship (SAR) and optimize the binding affinity and selectivity for a particular target.
Furthermore, the bromo-derivative can be used to create chemical probes. For example, a photoaffinity label or a biotin (B1667282) tag could be introduced via a cross-coupling reaction. Such probes are invaluable tools for identifying the protein targets of a bioactive small molecule, a crucial step in understanding its mechanism of action.
Potential in Agrochemical Research (conceptual, no efficacy data or safety)
The pyrazole ring is a common motif in many commercially successful agrochemicals, including herbicides, fungicides, and insecticides. This is due to the ability of the pyrazole scaffold to interact with a wide range of biological targets in pests and weeds.
Conceptually, derivatives of this compound could be explored for their potential agrochemical applications. The synthetic versatility of the 2-bromo position allows for the systematic modification of the molecule to optimize its biological activity against specific agricultural pests. For example, by introducing different aryl or heteroaryl groups, it may be possible to design molecules that selectively inhibit key enzymes in weeds or fungi.
The development of new agrochemicals is a complex process that requires extensive screening and optimization. The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold represents a novel starting point for such investigations. By leveraging the known structure-activity relationships of other pyrazole-based agrochemicals, it is conceivable that potent and selective herbicidal or fungicidal compounds based on this scaffold could be developed. cabidigitallibrary.orgresearchgate.netmdpi.comnih.gov
Future Directions and Challenges in Pyrrolo 1,2 B Pyrazole Research
Development of Novel, Efficient, and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has significantly evolved from classical condensation reactions to more sophisticated and sustainable methods. researchgate.net Future research in the pyrrolo[1,2-b]pyrazole domain is increasingly focused on developing synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry.
Key areas for future development include:
Microwave-Assisted Synthesis : Techniques such as the microwave irradiation of 2-alkynyl-5-(phenyl or alkyl)tetrazoles offer an efficient pathway to 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles via intramolecular [3+2] cyclization. thieme-connect.com Expanding this technology could reduce reaction times and improve energy efficiency compared to conventional methods.
Catalytic Methods : The use of novel catalysts, such as nano-ZnO for the condensation of 1,3-dicarbonyl compounds with hydrazines, presents a green protocol with advantages like high yields and simple work-up procedures. nih.gov Future work will likely involve discovering new catalytic systems that are more selective and can be used in smaller quantities or recycled.
Multicomponent Reactions (MCRs) : MCRs, which allow the synthesis of complex molecules like pyrazoles in a single step from multiple starting materials, are a cornerstone of modern synthetic chemistry. researchgate.netresearchgate.net Developing new MCRs for the pyrrolo[1,2-b]pyrazole core would streamline the synthesis of diverse compound libraries for screening.
Flow Chemistry : Implementing continuous flow processes for the synthesis of these heterocycles can offer better control over reaction parameters, improved safety, and easier scalability, representing a significant leap towards sustainable chemical manufacturing.
A comparative look at existing and emerging synthetic strategies is presented below.
| Methodology | Description | Advantages | References |
|---|---|---|---|
| Classical Cyclocondensation | Reaction of 1,3-dicarbonyls or α,β-unsaturated ketones with hydrazines. | Well-established, readily available starting materials. | mdpi.comnih.gov |
| 1,3-Dipolar Cycloaddition | Reaction of nitrilimines or mesoionic compounds with dipolarophiles like alkynes. | High regioselectivity, access to diverse structures. | nih.govnih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, energy efficiency. | researchgate.netthieme-connect.com |
| Transition Metal-Catalyzed Annulation | Copper- or palladium-mediated cyclization reactions. | High efficiency, functional group tolerance. | researchgate.netnih.gov |
Advanced Computational Design and Prediction of Next-Generation Analogues with Tuned Reactivity
Computational chemistry is a powerful tool for accelerating the drug discovery process. For the pyrrolo[1,2-b]pyrazole scaffold, in-silico techniques are pivotal for designing next-generation analogues with precisely tuned reactivity and biological activity.
Future efforts in this area will likely concentrate on:
Quantitative Structure-Activity Relationship (3D-QSAR) : By developing 3D-QSAR models, researchers can establish a correlation between the structural features of pyrazole derivatives and their biological activities. nih.govmdpi.com This allows for the rational design of more potent compounds. For instance, models can predict the inhibitory activity of new analogues against specific targets like RET kinase. nih.gov
Pharmacophore Mapping and Virtual Screening : Identifying the essential structural features (pharmacophore) required for biological activity enables the rapid screening of large virtual databases (like the ZINC database) to find new potential hits. mdpi.com This approach can identify novel pyrrolo[1,2-b]pyrazole-based compounds with high affinity for targets such as TRAP1 kinase. mdpi.com
Molecular Docking and Dynamics Simulations : These techniques provide detailed insights into how a molecule binds to its biological target. mdpi.comnih.gov For example, docking studies can reveal key interactions, such as hydrogen bonds between the pyrazole nitrogen and amino acid residues in an enzyme's active site. nih.gov This information is crucial for optimizing the structure of lead compounds to enhance their binding affinity and selectivity.
ADME Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. mdpi.comnih.gov This early-stage assessment helps to filter out candidates that are likely to fail in later stages of development due to poor pharmacokinetic profiles.
Exploration of Untapped Reactivity Profiles and Complex Transformations
While the fundamental reactivity of the pyrazole ring is well-documented, the fused pyrrolo[1,2-b]pyrazole system offers unique opportunities for exploring novel chemical transformations. The bromine atom in a compound like 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole serves as a versatile handle for a variety of substitution and cross-coupling reactions. smolecule.com
Future research will aim to:
Exploit Metal-Ligand Cooperation : Protic N-H groups in pyrazole ligands can participate in catalytic cycles through proton-responsive behavior and metal-ligand cooperation. mdpi.com Investigating these phenomena in the pyrrolo[1,2-b]pyrazole system could lead to new catalytic applications.
Develop Novel Annulation Strategies : Creating more complex, polycyclic systems based on the pyrrolo[1,2-b]pyrazole core is a significant challenge. Developing new annulation reactions, potentially using transition-metal catalysis, will be key to accessing novel chemical space. researchgate.netresearchgate.net
Investigate Reactions of Protic Complexes : The study of protic pyrazole complexes and their reactions with various substrates can uncover unique reactivity patterns. For example, the oxidative addition of a pyrazole N-H group to a metal center can lead to novel hydrido-pyrazolato complexes with distinct chemical properties. mdpi.com
Integration with Advanced Biological Systems for Mechanistic Elucidation (still in vitro/molecular level)
The diverse biological activities reported for pyrrolo[1,2-b]pyrazole and related structures, including antitumor, anti-inflammatory, and antimicrobial effects, make them excellent candidates for chemical biology probes. nih.govresearchgate.netnih.govnih.gov The future in this domain lies in moving beyond simple activity screening to a deeper, molecular-level understanding of their mechanisms of action.
Key directions include:
Target Identification and Validation : A significant challenge is to identify the specific molecular targets (e.g., proteins, enzymes) with which these compounds interact. Further work is needed to validate these targets and understand the downstream effects of their modulation. nih.gov
Kinase Inhibition Profiling : Many heterocyclic compounds, including pyrazoles, are known kinase inhibitors. researchgate.netmdpi.com Comprehensive in-vitro screening of pyrrolo[1,2-b]pyrazole libraries against panels of kinases can uncover selective inhibitors for therapeutic targets like CDK2 and TRKA. nih.gov
Structure-Activity Relationship (SAR) Studies : Systematic modification of the pyrrolo[1,2-b]pyrazole scaffold and evaluation of the biological activity of the resulting analogues is crucial for building detailed SAR models. researchgate.netnih.gov This helps in understanding which structural features are essential for activity and which can be modified to improve properties like potency and selectivity.
Overcoming Synthetic and Methodological Challenges in Complex Pyrrolo[1,2-b]pyrazole Derivatives
Future work must address:
Access to Diversity : There is a need for synthetic routes that are flexible and allow for the introduction of a wide variety of substituents at different positions on the heterocyclic core. This is essential for generating the chemical diversity needed for effective drug discovery campaigns. mdpi.com
Q & A
Q. Basic Methodology
- NMR : Use - and -NMR to confirm the bromine substitution pattern. The deshielding effect of bromine on adjacent protons (e.g., H-3 in 3-bromo analogs) can help distinguish positional isomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 187.04 for CHBrN) and isotopic patterns characteristic of bromine .
- Elemental Analysis : Validate purity and stoichiometry, especially for intermediates .
What are the solubility and storage recommendations for this compound?
Q. Basic Methodology
- Solubility : Limited aqueous solubility (<1 mg/mL in water). Use polar aprotic solvents like DMSO (74 mg/mL) for in vitro assays. Pre-warm and vortex to ensure homogeneity .
- Storage : Store lyophilized powder at 2–8°C in airtight, light-protected containers to prevent degradation. Monitor for discoloration or precipitation as stability indicators .
How can structure-activity relationship (SAR) studies guide analog design for TGF-β receptor kinase inhibition?
Q. Advanced Methodology
- Core Modifications : Replace the bromine atom with electron-withdrawing groups (e.g., CF) to enhance binding to the ATP pocket of ALK5. Evidence from aryl-substituted analogs shows improved IC values when bulky substituents occupy hydrophobic regions .
- Docking Studies : Use X-ray crystallography data (e.g., PDB: 1RW8) to model interactions. Optimize hydrogen bonding with residues like Lys232 and hydrophobic packing with Val219 .
How should researchers address discrepancies in reported biological activity data?
Q. Advanced Methodology
- Assay Variability : Compare IC values across cell lines (e.g., MPC-11 vs. HEK293). Differences in TGF-β isoform expression or assay readouts (e.g., pSMAD vs. luciferase) can skew results .
- Data Normalization : Include positive controls (e.g., Galunisertib) and standardize protein concentrations to mitigate batch-to-batch variability .
What molecular docking protocols are validated for ALK5 inhibition studies?
Q. Advanced Methodology
- Protein Preparation : Remove water molecules and add hydrogens using tools like Discovery Studio. Refine the ALK5 structure (PDB: 1RW8) with CHARMm force fields .
- Ligand Docking : Use CDOCKER for flexible docking. Prioritize poses with optimal CDOCKER_INTERACTION_ENERGY scores and validate with free energy calculations (e.g., MM/GBSA) .
How can degradation products be identified and mitigated during in vivo studies?
Q. Advanced Methodology
- Stability Testing : Incubate the compound in simulated physiological conditions (pH 7.4, 37°C). Use HPLC-MS to detect hydrolytic or oxidative byproducts (e.g., debromination) .
- Formulation Adjustments : Add antioxidants (e.g., ascorbic acid) or use lipid-based nano-carriers to enhance plasma stability .
What strategies optimize reaction yields and purity during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
